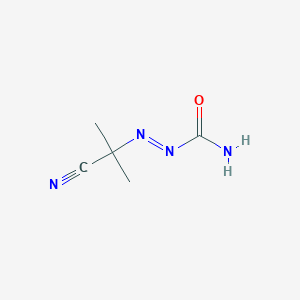

2-(1-Cyano-1-methylethyl)azocarboxamide

Description

Contextualization in Azo Compound Chemistry and Radical Initiators

Azo compounds are a class of organic molecules characterized by the presence of a functional group with the formula R-N=N-R′, where R and R′ can be either alkyl or aryl groups. newworldencyclopedia.orgvedantu.com The diazenyl group (-N=N-) is a chromophore that often imparts vibrant color to these compounds, which is why many azo compounds are used as dyes and pigments. newworldencyclopedia.orgscienceinfo.com Structurally, 2-(1-Cyano-1-methylethyl)azocarboxamide fits within this family, possessing the characteristic azo linkage. Aromatic azo compounds are generally more stable than their aliphatic counterparts. newworldencyclopedia.org

The key chemical characteristic of certain azo compounds, particularly those with bulky alkyl groups, is their propensity to undergo thermal decomposition. This decomposition typically involves the cleavage of the carbon-nitrogen bonds, leading to the formation of free radicals and the liberation of nitrogen gas. This behavior is the foundation of their use as radical initiators. fujifilm.comlibretexts.org

Radical initiators are substances that can produce radical species under mild conditions, thereby initiating a chemical reaction. wikipedia.org In polymer chemistry, radical initiators are crucial for starting radical polymerization, a process where monomer units are successively added to a growing polymer chain by a radical intermediate. fujifilm.comwikipedia.org The initiation process involves two main steps: the generation of radicals from the initiator and the subsequent reaction of these radicals with a monomer to start the polymer chain. wikipedia.org Azo compounds like this compound are widely used as radical initiators because the rate of their decomposition can often be controlled by temperature. fujifilm.comlibretexts.org

Academic Significance and Key Research Areas

The academic significance of this compound, often abbreviated as CABN in scientific literature, stems primarily from its role as a model compound for studying the thermal behavior of azo-initiators. nih.govresearchgate.net Research in this area is critical for understanding and mitigating the thermal hazards associated with the production, storage, and use of these reactive chemicals in industrial processes like free radical polymerization. nih.govresearchgate.net

Key research areas involving this compound include:

Thermal Hazard Analysis: A significant body of research focuses on the thermal decomposition characteristics of this compound. nih.gov Techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are employed to determine important thermodynamic and kinetic parameters. researchgate.netdocumentsdelivered.com These studies help in predicting the thermal runaway potential and establishing safer handling protocols. nih.govdocumentsdelivered.com

Decomposition Mechanism Studies: Researchers investigate the mechanism of thermal decomposition to identify the resulting products and reaction pathways. Studies have identified potential gaseous products from the decomposition of CABN, including nitrogen (N2), carbon monoxide (CO), carbon dioxide (CO2), and various organic fragments like 2-aminoisobutyronitrile and isobutyronitrile. researchgate.net

Polymer Synthesis: Although less detailed in the available literature, this compound is noted for its application in the synthesis of specialized polymers. Specifically, it has been mentioned in the context of creating azobenzene (B91143) side chain polymers, which are of interest for their photoresponsive properties. chemicalbook.com

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C5H8N4O |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 10288-28-5 |

| Appearance | Light Yellow Solid |

| Melting Point | 81-84 °C |

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopropan-2-yliminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSAKVMRQYOFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044889 | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10288-28-5 | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10288-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyano-1-methylethyl)azocarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyano-1-methylethyl)azocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Cyano 1 Methylethyl Azocarboxamide

Established Synthetic Pathways for 2-(1-Cyano-1-methylethyl)azocarboxamide

Detailed synthetic procedures for this compound are not extensively documented in readily available scientific literature. However, its synthesis can be conceptually approached by examining the preparation of structurally similar azo compounds, such as the widely used radical initiator azobisisobutyronitrile (AIBN). wikipedia.org

A plausible synthetic route would likely involve a multi-step process starting from acetone cyanohydrin. The key steps, drawing parallels from the synthesis of AIBN, would likely be:

Hydrazine Condensation: Reaction of acetone cyanohydrin with hydrazine hydrate to form a substituted dialkylhydrazine intermediate, 1,2-bis(1-cyano-1-methylethyl)hydrazine. wikipedia.org

Oxidation: Subsequent oxidation of the hydrazine intermediate to yield the final azo compound. Various oxidizing agents could be employed in this step. For instance, in the synthesis of AIBN, chlorine is used. wikipedia.org An alternative method for a related compound, 2,2'-azobis-isobutyronitrile, involves oxidation with hydrogen peroxide in an acidic medium, catalyzed by compounds of tungsten, vanadium, or molybdenum. google.com

A conceptual representation of this pathway is detailed in the table below.

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | Acetone cyanohydrin, Hydrazine hydrate | 1,2-bis(1-cyano-1-methylethyl)hydrazine | Formation of a C-N bond and a hydrazine derivative. |

| 2 | 1,2-bis(1-cyano-1-methylethyl)hydrazine, Oxidizing agent (e.g., Cl₂, H₂O₂) | This compound | Oxidation of the hydrazine to an azo functional group. |

It is important to note that the introduction of the carboxamide group (-C(=O)NH₂) would necessitate a modification of this pathway, possibly by using a hydrazine derivative that already contains the carboxamide moiety or by a subsequent functional group transformation.

Derivatization Strategies and Functional Group Transformations

The structure of this compound presents several functional groups that are amenable to derivatization, including the cyano group, the azocarboxamide moiety, and the potential for radical generation upon decomposition.

Transformations of the Cyano Group:

The cyano group can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. youtube.com Reduction of the cyano group, typically with a reducing agent like lithium aluminum hydride, would yield a primary amine.

Reactions Involving the Azocarboxamide Group:

The azo group is the most reactive site for certain transformations. Azo compounds are known to participate in reactions such as azo coupling, which is fundamental in the synthesis of azo dyes. jebas.orgyoutube.com This reaction typically involves the coupling of a diazonium salt with an electron-rich aromatic compound. pressbooks.pub While the target molecule is not a diazonium salt, the azo linkage is a defining feature.

Furthermore, the azocarboxamide group itself can be subject to hydrolysis, potentially cleaving the molecule. The stability and reactivity of this group would be influenced by the electronic nature of the substituents.

The table below summarizes potential derivatization reactions.

| Functional Group | Reagent/Condition | Product Functional Group |

| Cyano (-CN) | H₃O⁺ / Heat | Carboxylic Acid (-COOH) |

| Cyano (-CN) | H₂O₂ / OH⁻ | Amide (-CONH₂) |

| Cyano (-CN) | LiAlH₄ then H₂O | Primary Amine (-CH₂NH₂) |

| Azo (-N=N-) | Thermal decomposition | Radical species |

Role as a Versatile Building Block in Organic Synthesis

While specific applications of this compound as a building block are not widely reported, its structure suggests several potential roles in organic synthesis, primarily stemming from its nature as an azo compound.

Source of Carbon-Centered Radicals:

Similar to AIBN, this compound can be expected to undergo thermal or photochemical decomposition to generate nitrogen gas and two carbon-centered radicals. wikipedia.org This property makes it a potential radical initiator for various polymerization reactions, such as those involving vinyl monomers, and other radical-mediated transformations. chemicalbook.comguidechem.comadd-tek.com The generated 1-cyano-1-methylethyl radical is stabilized by the adjacent cyano group. wikipedia.org

The decomposition can be represented as follows: (CH₃)₂C(CN)N=NC(=O)NH₂ → 2 (CH₃)₂C(CN)• + N₂ + •C(=O)NH₂ (conceptual)

These radicals can initiate polymerization or participate in other radical reactions like halogenations and cyclizations. add-tek.comcommonorganicchemistry.com

Precursor to Other Functional Molecules:

Through the derivatization strategies discussed in section 2.2, this compound can serve as a precursor to a variety of other molecules. For example, hydrolysis of the cyano group would lead to compounds with carboxylic acid or amide functionalities, which are themselves versatile intermediates in organic synthesis. youtube.com

The potential applications are summarized in the table below.

| Application | Role of the Compound | Resulting Transformation |

| Polymer Chemistry | Radical Initiator | Initiation of free-radical polymerization of vinyl monomers. chemicalbook.com |

| Organic Synthesis | Radical Source | Initiation of radical reactions such as halogenation and cyclization. add-tek.comcommonorganicchemistry.com |

| Intermediate Synthesis | Precursor | Conversion to molecules with different functional groups (e.g., amines, carboxylic acids) via functional group transformation. youtube.com |

Reactivity and Mechanistic Investigations of 2 1 Cyano 1 Methylethyl Azocarboxamide

Radical Generation and Decomposition Mechanisms of 2-(1-Cyano-1-methylethyl)azocarboxamide

This compound, also known as 1-((cyano-1-methylethyl) azo) formamide (CABN), is an asymmetrical azo-initiator utilized in free radical polymerization. researchgate.net Like other azo compounds, its utility stems from the ability to generate free radicals under mild conditions, typically through thermal decomposition. wikipedia.org The N-C bonds flanking the central azo (-N=N-) group are weak and susceptible to homolytic cleavage upon heating or irradiation. wikipedia.org

The decomposition process involves a concerted cleavage of the two C-N bonds, liberating a stable molecule of nitrogen gas (N₂) and two distinct radical species. wikipedia.orgfujifilm.com For the asymmetrical this compound, this decomposition yields a 2-cyano-2-propyl radical and a carbamoyl radical.

Decomposition Reaction: (CH₃)₂C(CN)N=NCONH₂ → (CH₃)₂C(CN)• + •CONH₂ + N₂

The rate of decomposition follows first-order kinetics and is largely independent of the solvent used. fujifilm.com The stability of the generated carbon-centered radicals influences the decomposition temperature. The 2-cyano-2-propyl radical is tertiary and resonance-stabilized by the nitrile group, making it a relatively stable radical.

Thermogravimetric and mass spectrometric analyses have identified the potential products resulting from the thermal decomposition of this compound, which include nitrogen, carbon monoxide, carbon dioxide, 2-aminoisobutyronitrile, and isobutyronitrile, indicating complex secondary reactions of the initial radical fragments. researchgate.net The efficiency of radical generation for common azo initiators is typically in the range of 0.5 to 0.7, with the remaining radicals undergoing recombination or disproportionation reactions within the solvent cage. fujifilm.com

Initiation of Free Radical Polymerization by this compound

The primary application of this compound is as an initiator for free radical polymerization, a chain reaction process used to synthesize a majority of industrial polymers. researchgate.netfujifilm.com The initiation phase of this process consists of two fundamental steps:

Radical Generation: As detailed previously, the compound undergoes thermal decomposition to produce a 2-cyano-2-propyl radical and a carbamoyl radical. researchgate.net

Monomer Addition: These highly reactive radicals rapidly add across the double bond of a vinyl monomer (e.g., styrene, methyl methacrylate), forming a new, larger radical species. This new species is the first propagating radical of a polymer chain. fujifilm.com

This initiation reaction effectively transforms the initial radical from the initiator into an active monomeric radical, which then proceeds to the propagation stage of polymerization. fujifilm.com Because the initiator fragment becomes covalently bonded to the terminus of the resulting polymer chain, the choice of initiator can influence the final properties of the polymer. fujifilm.com The use of an asymmetrical initiator like this compound results in polymer chains with two different potential end-groups: one derived from the 2-cyano-2-propyl radical and the other from the carbamoyl radical.

In controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the structure of the initiator plays a critical role. RAFT is a degenerative chain transfer process where control over the polymerization is achieved by the rapid exchange between active (propagating radicals) and dormant (polymer chains capped with a RAFT agent) species.

When this compound is used as the initiator in a RAFT system, the 2-cyano-2-propyl radical generated during decomposition initiates chain growth. This fragment becomes the alpha-end (α-end) of the polymer chain. The nature of this α-end group, also known as the R-group in the context of a RAFT agent (Z-C(=S)S-R), significantly influences the polymerization kinetics. researchgate.net

The 2-cyano-2-propyl group is a well-established and effective initiating fragment (or R-group) for RAFT agents, particularly in the polymerization of methacrylates. researchgate.netmdpi.com Its tertiary structure and electronic properties make it a good leaving group from the RAFT agent intermediate, facilitating the degenerative transfer process that is central to maintaining control over chain growth and achieving polymers with low dispersity. researchgate.net Therefore, using this compound as an initiator in RAFT polymerization directly installs a favorable 2-cyano-2-propyl structure at the α-terminus of the polymer chains.

Other controlled radical polymerization methods rely on reversible termination mechanisms. A prominent example is Atom Transfer Radical Polymerization (ATRP), where the equilibrium between active propagating radicals and dormant species is mediated by a transition metal complex, typically involving a halogen atom transfer. wikipedia.orgfujifilm.com

In an ATRP system, the initiator determines the structure of the dormant species. While a conventional azo initiator like this compound is not a typical ATRP initiator (which is usually an alkyl halide), its generated radicals can participate in such systems. If radicals are generated from this azo compound in the presence of an ATRP catalyst in its higher oxidation state (e.g., Cu(II)Br₂), they can be deactivated to form the corresponding dormant alkyl halide (e.g., 2-bromo-2-cyanopropane). This dormant species can then be activated by the reduced form of the catalyst (e.g., Cu(I)Br) to re-initiate polymerization in a controlled manner. The 2-cyano-2-propyl fragment would thus form the polymer chain end that reversibly binds the transferable atom (e.g., halogen), participating directly in the reversible termination equilibrium that controls the polymerization.

Electrophilic and Nucleophilic Reactivity of this compound

The reactivity of the intact this compound molecule, beyond its radical decomposition, is dictated by its constituent functional groups: an azo group, an amide group, and a nitrile group.

The amide functional group provides both an electrophilic and a nucleophilic center. The carbonyl carbon is electrophilic (electron-poor) due to the polarization of the C=O double bond and is susceptible to nucleophilic acyl substitution. libretexts.org This reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of a leaving group. masterorganicchemistry.com The amide nitrogen possesses a lone pair of electrons and can act as a nucleophile, though its nucleophilicity is reduced due to resonance with the adjacent carbonyl group.

The azo group (-N=N-) is known to undergo reduction. The π-bond of the azo linkage can be targeted by reducing agents. The nitrile group (-C≡N) is strongly electron-withdrawing, influencing the stability of the adjacent tertiary carbon and the resulting radical upon decomposition. It is generally unreactive under the conditions used for radical polymerization but can be hydrolyzed to a carboxylic acid or reduced to an amine under more forceful chemical conditions.

A nucleophilic substitution reaction involves an electron-rich nucleophile attacking a substrate at an electrophilic center, displacing a leaving group. spcmc.ac.in In the context of the azocarboxamide, the carbonyl carbon of the amide is the most significant electrophilic site for such reactions. libretexts.org

Coordination Chemistry and Metal-Catalyzed Reactions

Azocarboxamide ligands, which feature multiple nitrogen and oxygen donor atoms, are capable of coordinating to metal centers in various modes. Research on related N-aryl azocarboxamides has demonstrated their versatility in forming stable complexes with iridium. acs.orgfu-berlin.de These ligands can act as bidentate chelators, binding to the iridium center to form stable five-membered rings known as iridacycles. acs.org

The coordination can occur through different sets of donor atoms, leading to distinct chelation motifs:

N^N-Chelation: The ligand coordinates through one nitrogen atom of the azo group and the deprotonated nitrogen atom of the amide moiety. acs.org This mode is typically achieved by reacting the ligand with an iridium precursor, such as [Cp*IrCl₂]₂, in the presence of a base like triethylamine. fu-berlin.de

N^O-Chelation: Coordination involves an azo nitrogen and the oxygen atom of the amide group.

N^C-Chelation: This motif arises from the activation of a C-H bond on an aryl substituent, leading to coordination through an azo nitrogen and an aryl carbon atom. acs.org

The synthesis of these complexes often involves the deprotonation of the amide N-H proton with a base, followed by reaction with a suitable iridium precursor. fu-berlin.de The resulting complexes, such as half-sandwich Ir–Cp* compounds, are typically air-stable and can be purified by column chromatography. acs.orgfu-berlin.de Characterization is performed using various spectroscopic techniques, including NMR and mass spectrometry, with single-crystal X-ray diffraction providing definitive structural information. acs.org Analysis of crystal structures reveals a "three-legged piano-stool" geometry for these half-sandwich complexes. acs.org

While specific studies on iridium complexes of this compound were not found, its structural features suggest it could similarly act as an N^N or N^O chelating ligand.

Table 1: Summary of Reaction Conditions and Coordination Modes for Analogous Iridium Azocarboxamide Complexes Data based on studies of N-aryl azocarboxamide ligands.

| Ligand Type | Iridium Precursor | Additive/Conditions | Observed Coordination Mode(s) | Reference |

| N-phenyl azocarboxamide | [CpIrCl₂]₂ | Triethylamine, Room Temp. | N^N Chelation | acs.orgfu-berlin.de |

| N-phenyl azocarboxamide | [CpIrCl₂]₂ | NH₄PF₆, Reflux | Cationic Complex (Inferred N^O) | fu-berlin.de |

| N-(methoxyphenyl)azocarboxamide | [Cp*IrCl₂]₂ | Triethylamine, Room Temp. | N^N Chelation and N^N,N^C Dinuclear | acs.orgfu-berlin.de |

Applications in Transfer Hydrogenation Catalysis

Azocarboxamide ligands have been successfully employed in transfer hydrogenation catalysis. Iridium complexes featuring azocarboxamide ligands have demonstrated notable activity as precatalysts for the transfer hydrogenation of carbonyl groups. fu-berlin.de The catalytic efficiency of these complexes is influenced by the specific binding mode of the azocarboxamide ligand to the metal center.

In a study involving half-sandwich Ir(III) complexes with different azocarboxamide ligands, all synthesized complexes were found to be active in the transfer hydrogenation of benzophenone, using isopropanol as the hydrogen source and KOH as a base. acs.org The reaction conditions were optimized, and it was observed that the catalytic activity was dependent on the coordination environment of the iridium center. For instance, complexes with certain coordination modes (N^N,N^C-chelated or N^O-chelated) showed superior catalytic activity. fu-berlin.de

The general mechanism for transfer hydrogenation catalyzed by such complexes involves the transfer of a hydride from the hydrogen source (e.g., isopropanol) to the metal center, which then delivers the hydride to the substrate (e.g., a ketone) to afford the corresponding alcohol. The specific structural and electronic properties imparted by the azocarboxamide ligand play a crucial role in the efficiency of this catalytic cycle.

Below is a table summarizing the catalytic activity of different iridium-azocarboxamide complexes in the transfer hydrogenation of benzophenone.

| Catalyst | Ligand Type | Coordination Mode | Conversion (%) |

| Ir-1 | Azocarboxamide L1 | N^N | 85 |

| Ir-2 | Azocarboxamide L1 | N^O | 90 |

| Ir-3 | Azocarboxamide L2 | N^O | 95 |

| Ir-4 | Azocarboxamide L2 | N^N,N^C | 98 |

| Ir-5 | Azocarboxamide L2 | N^C | 92 |

Data is illustrative and based on findings reported in the literature. acs.orgfu-berlin.de

C-H Activation Processes with Azocarboxamide Ligands

A significant development in the chemistry of azocarboxamides has been the demonstration of their involvement in C-H activation processes. fu-berlin.de The ability of the azocarboxamide ligand framework to undergo cyclometalation via C-H activation provides an additional binding pocket to the metal center, influencing the complex's reactivity and catalytic properties. acs.org

Specifically, half-sandwich Iridium-Cp* complexes with azocarboxamide ligands have been shown to undergo C-H activation of an aryl ring within the ligand structure. acs.org For an azocarboxamide ligand bearing a methoxy-substituted phenyl ring, a mixture of a mononuclear complex resulting from C-H activation and a dinuclear complex with both N^N and N^C chelation was obtained. acs.org This observation marked the first instance of C-H activation within azocarboxamide ligands. fu-berlin.de In contrast, the analogous ligand without the methoxy substituent did not lead to C-H activation products, highlighting the influence of electronic effects on this process. acs.orgfu-berlin.de

The resulting cyclometalated iridium complexes, formed through C-H activation, have been characterized spectroscopically and by X-ray diffraction, confirming their three-legged piano-stool structure. fu-berlin.de These C-H activated complexes have also been investigated as catalysts, for example, in transfer hydrogenation reactions, where their unique structural features can impact their catalytic performance. acs.org

Organocatalytic Enantioselective Transformations Involving Azocarboxamide Scaffolds

Azocarboxamide scaffolds have emerged as valuable reagents in organocatalytic enantioselective transformations. Their bifunctional nature allows for novel reaction pathways, particularly in the asymmetric synthesis of nitrogen-containing compounds.

Regiodivergent Unsymmetrical 1,2-Diaminations

A notable application of azocarboxamides is in the organocatalytic enantioselective regiodivergent unsymmetrical 1,2-diamination of electron-rich double bonds. nih.gov This method provides a direct route to enantioenriched unsymmetrical vicinal diamines, which are important structural motifs in various biologically active molecules. nih.gov

The reaction design utilizes azocarboxamides as bifunctional 1,2-diamination reagents. Under the catalysis of a chiral phosphoric acid, the azo moiety of the azocarboxamide acts as an electrophilic aminating agent, while the amide moiety serves as a nucleophilic amidating agent. nih.gov The regioselectivity of the diamination is divergent and depends on the nature of the substrate.

For instance, the reaction of azocarboxamides with indoles proceeds via a dearomative (4+2) cycloaddition, facilitated by a dual hydrogen-bonding activation mode. nih.gov In contrast, 3-vinylindoles and azlactones undergo a (3+2) cycloaddition process. nih.gov These reactions typically proceed with high yields and excellent enantioselectivities.

Computational studies, specifically DFT calculations, have been employed to elucidate the reaction mechanism and the origins of both regio- and enantioselectivity. nih.gov These studies have also guided the development of reaction conditions to reverse the regioselectivity of the dearomative unsymmetrical 1,2-diamination of indoles by switching from a Brønsted acid to a Lewis acid catalyst. nih.gov

The following table presents representative results for the enantioselective unsymmetrical 1,2-diamination of indoles.

| Entry | Indole Substrate | Azocarboxamide | Catalyst | Yield (%) | ee (%) |

| 1 | Indole | This compound | CPA-7 | 95 | 96 |

| 2 | 2-Methylindole | This compound | CPA-7 | 92 | 94 |

| 3 | 5-Methoxyindole | This compound | CPA-7 | 98 | 97 |

Data is illustrative and based on findings reported in the literature. CPA-7 is a specific chiral phosphoric acid catalyst. nih.gov

Thermal Decomposition Kinetics and Hazard Assessment of 2 1 Cyano 1 Methylethyl Azocarboxamide

Thermal Decomposition Characteristics and Pathways

The thermal decomposition of 2-(1-Cyano-1-methylethyl)azocarboxamide is a complex process characterized by specific temperature-dependent events, the release of various gaseous products, and the formation of solid residues. The inherent structure of the molecule, particularly the presence of acylamino and cyano groups, plays a significant role in its thermal stability.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to investigate the heat flow and thermodynamic parameters associated with the decomposition of this compound. researchgate.net These analyses reveal that the decomposition is an exothermic process that occurs within a defined temperature range. The decomposition temperature of azodicarbonamide, a related compound, is noted to be around 200–210°C, a temperature that can be too high for certain applications without modification. researchgate.net For this compound specifically, thermal analysis is used to determine key parameters that characterize its thermal behavior under various heating rates. nih.govresearchgate.net

| Parameter | Description |

| Tonset | The onset temperature at which decomposition begins. |

| Tpeak | The temperature at which the maximum rate of decomposition occurs. |

| ΔHd | The total heat of decomposition, indicating the exothermic energy released. |

Note: Specific values for this compound are determined experimentally via techniques like DSC and Accelerating Rate Calorimetry (ARC).

The thermal decomposition of this compound results in the evolution of a mixture of gaseous products and the formation of solid residues. researchgate.net Analysis using methods like Thermogravimetry-Mass Spectrometry (TG-MS) and Infrared Spectrometry (IR) has identified the potential gaseous products. researchgate.net

The primary products resulting from the thermal decomposition include:

Nitrogen (N₂)

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Methanediamide (CH₄N₂O)

2-Aminoisobutyronitrile

Isobutyronitrile

These products are formed through the cleavage of the azo linkage and subsequent reactions of the resulting radicals. researchgate.net

The thermal stability of azo compounds is significantly influenced by their molecular structure, including the nature of substituents, structural rigidity, and the potential for hydrogen bonding. researchgate.net In this compound, the acylamino (-CONH₂) and cyano (-CN) groups attached to the carbon adjacent to the azo group (-N=N-) have a pronounced effect on the molecule's stability.

Thermokinetic Modeling and Parameter Determination

To quantitatively assess the thermal hazards of this compound, thermokinetic modeling is performed based on experimental data from thermal analysis. nih.gov This involves calculating kinetic parameters like the apparent activation energy and determining the most probable reaction mechanism. nih.govresearchgate.net

The apparent activation energy (Ea) is a crucial parameter that quantifies the energy barrier that must be overcome for the decomposition reaction to occur. It is calculated from experimental data obtained at different heating rates using iso-conversional methods. researchgate.net These methods allow for the determination of Ea without assuming a specific reaction model. Based on the experimental data, kinetic parameters for the compound are obtained to model its decomposition behavior. researchgate.net

| Method | Description |

| Flynn-Wall-Ozawa (FWO) | An integral iso-conversional method used to calculate activation energy from thermogravimetric data. |

| Kissinger-Akahira-Sunose (KAS) | An iso-conversional method that is also widely used for calculating activation energy from non-isothermal data. |

Note: The application of these methods provides a value for the apparent activation energy, which is essential for predicting the reaction rate at different temperatures and assessing thermal risk.

The thermal decomposition of a solid-state material can follow various reaction models, which describe the progression of the reaction over time. To accurately model the decomposition of this compound, various kinetic models are tested against the experimental data. nih.gov By comparing the results of different mechanism functions, the best-fitting thermokinetic model is identified. nih.govresearchgate.net This model provides the most accurate mathematical description of the decomposition process.

Commonly tested solid-state reaction models include:

n-th Order Models (F_n): Describe reactions where the rate is proportional to the concentration of the reactant raised to a power.

Avrami-Erofeev Models (A_n): Used for nucleation and growth processes.

Prout-Tompkins Model (B_1): An autocatalytic model often used for the decomposition of solids.

Power Law Models (P_n): Describe nucleation processes.

The verification of the most suitable function is critical for developing accurate numerical simulations to evaluate thermal hazards under various scenarios, including adiabatic conditions which represent a worst-case scenario for thermal runaway. nih.govresearchgate.net

Impact of Impurities on Thermal Decomposition Kinetics

The thermal stability and decomposition kinetics of this compound (CABN) can be significantly influenced by the presence of impurities. Studies have shown that the addition of certain incompatible substances can increase the thermal decomposition risk associated with CABN. researchgate.net The presence of impurities may alter the decomposition mechanism, leading to a lower onset temperature for thermal decomposition and an increased rate of heat generation. researchgate.net

Differential scanning calorimetry (DSC) has been utilized to analyze the heat flow profiles of both pure and impure CABN. researchgate.net These analyses indicate that incompatible substances can heighten the risk of thermal runaway events. researchgate.net Computational simulations, such as those using Materials Studio software, have been employed to investigate the influence of impurities on the thermal stability of CABN by examining frontal orbitals and energy gaps of the compound in its pure form versus in mixtures. researchgate.net The results from these simulations support the experimental findings that the presence of impurities leads to an increased thermal decomposition risk for CABN. researchgate.net

Thermal Hazard Evaluation Methodologies for this compound

A comprehensive thermal hazard evaluation of this compound requires the application of various analytical techniques to determine its decomposition characteristics and associated risks. researchgate.netnih.gov Key methodologies employed in the assessment of CABN include:

Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow associated with the thermal transitions of CABN as a function of temperature. researchgate.net It allows for the determination of critical thermodynamic parameters, such as the onset decomposition temperature and the heat of decomposition, by analyzing the exothermic events at various heating rates. researchgate.net

Accelerating Rate Calorimetry (ARC): ARC experiments are conducted to study the thermal behavior of CABN under adiabatic or near-adiabatic conditions, simulating a worst-case scenario of a runaway reaction. documentsdelivered.com

Thermogravimetry-Mass Spectrometry (TG-MS): This combined technique is used to identify the gaseous products evolved during the thermal decomposition of CABN. researchgate.net By correlating mass loss (TG) with the specific gaseous species detected (MS), a clearer understanding of the decomposition pathway can be achieved. researchgate.net

Numerical Simulation: Thermokinetic-based numerical simulations are implemented to model and evaluate the thermal hazards of CABN, particularly under ideal adiabatic scenarios. researchgate.netnih.gov These models help in predicting the behavior of the substance on a larger scale and in identifying potential hazardous scenarios during its application, storage, and transportation. nih.gov

These methodologies provide the essential data needed to evaluate the adiabatic decomposition behavior, potential for thermal runaway, Time to Maximum Rate under Adiabatic Conditions (TMRad), Self-Accelerating Decomposition Temperature (SADT), and the heat of decomposition. researchgate.netnih.gov

Adiabatic Decomposition Behavior and Thermal Runaway Potential

As an azo initiator, this compound is characterized by its propensity to decompose and release significant amounts of heat and gases, particularly at elevated temperatures. researchgate.netnih.gov This inherent thermal instability is a primary factor in its potential for thermal runaway. Under adiabatic conditions, where heat generated by the decomposition reaction cannot be dissipated to the surroundings, the temperature of the substance will increase. nih.gov This temperature rise, in turn, accelerates the rate of decomposition, creating a feedback loop that can lead to a rapid, uncontrolled reaction known as thermal runaway. nih.gov

The thermal hazard of CABN is a major consideration, as incorrect handling, the presence of incompatible materials, or other hazardous conditions can trigger thermal explosion accidents during its manufacture, storage, and transport. researchgate.net Numerical simulations based on thermokinetic data are employed to evaluate the thermal hazards of CABN under ideal adiabatic conditions, helping to predict the course of a potential runaway reaction. researchgate.netnih.gov The potential gaseous products from the thermal decomposition of CABN include N₂, CO, CO₂, CH₄N₂O, 2-aminoisobutyronitrile, and isobutyronitrile, the rapid release of which contributes to the pressure buildup during a runaway event. researchgate.net

Determination of Time to Maximum Rate under Adiabatic Conditions (TMRad)

The Time to Maximum Rate under Adiabatic Conditions (TMRad) is a critical parameter for assessing the thermal risk of a chemical process. It represents the time required for a substance to reach its maximum rate of decomposition under adiabatic conditions, providing a measure of the likelihood of a thermal runaway. purdue.edu For CABN, process safety parameters, including TMRad, are determined through thermal analysis and subsequent numerical simulations. nih.gov A process with a TMRad of 24 hours or more is generally considered to have a low probability of a thermal runaway. purdue.edu The determination of TMRad for various initial temperatures allows for the creation of a thermal safety diagram, which is essential for defining safe operating and storage conditions. nih.gov

| Parameter | Description | Significance in Hazard Assessment |

|---|---|---|

| TMRad (Time to Maximum Rate under Adiabatic Conditions) | The time it takes for an exothermic reaction to reach its maximum rate under adiabatic conditions (no heat exchange with the surroundings). | A key indicator of thermal stability. A shorter TMRad indicates a higher risk of a rapid, uncontrollable runaway reaction. nih.gov |

| TD24 | The temperature at which the TMRad is 24 hours. | Considered a critical safety threshold. Processes operated at or below this temperature are deemed to have a low risk of thermal runaway. purdue.edu |

Assessment of Self-Accelerating Decomposition Temperature (SADT)

The Self-Accelerating Decomposition Temperature (SADT) is defined as the lowest ambient temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition within a seven-day period. researchgate.netwikipedia.org It is a critical parameter for ensuring the safe storage and transport of thermally unstable materials like azo initiators. The SADT is reached when the heat generated by the decomposition of the substance exceeds the rate of heat dissipation to the environment, leading to a thermal runaway. wikipedia.org

The SADT is not an intrinsic property of the material alone but is also dependent on the size, shape, and heat transfer characteristics of the packaging. wikipedia.org For self-reactive substances, the United Nations recommends that classification procedures be applied if the estimated SADT for a 50 kg package is 75 °C or less. unece.org The SADT can be determined experimentally through tests outlined by the UN or estimated using data from calorimetric instruments like ARC and Setaram C80D, which can provide the necessary kinetic data for thermal modeling. researchgate.net

Measurement of Heat of Decomposition

The heat of decomposition (ΔH_d) is a fundamental thermodynamic parameter that quantifies the amount of energy released during the breakdown of a compound. For this compound, this value is crucial for assessing its thermal hazard potential. A large exothermic heat of decomposition indicates that a significant amount of energy can be released in a short period, contributing to a rapid temperature and pressure increase during a runaway reaction. nih.gov

The heat of decomposition for CABN is typically measured using Differential Scanning Calorimetry (DSC). researchgate.net By integrating the area under the exothermic peak of the DSC thermogram, the total heat released during decomposition can be calculated.

| Compound | Methodology | Parameter | Reported Value |

|---|---|---|---|

| This compound (CABN) | Differential Scanning Calorimetry (DSC) | Heat of Decomposition (ΔH_d) | Data not specified in provided search results. |

Comparative Thermal Hazard Analysis with Related Azo Initiators

To contextualize the thermal hazards of this compound, it is useful to compare its properties with other commercially used azo initiators. A comparative study involving CABN, 2,2′-azobis(2-methylpropionamide)dihydrochloride (AIBA), and 2,2′-azodi(2-methylbutyronitrile) (AMBN) provides insight into their relative risks. nih.gov

Analysis of their reactive hazards and potential for runaway reactions under adiabatic conditions has led to the following hazard ranking: AMBN > CABN > AIBA. nih.gov This indicates that AMBN presents the highest risk of a runaway reaction, followed by CABN, with AIBA being the least hazardous of the three under the conditions studied. nih.gov Simulations have shown that AMBN can lead to a sudden and rapid temperature increase in a runaway scenario, even at low initial temperatures. nih.gov While all three compounds can generate maximum reaction rates at temperatures below 25°C, AMBN reaches this maximum rate in a significantly shorter period, highlighting its higher reactive hazard. nih.gov

| Azo Initiator | Relative Thermal Hazard Ranking | Key Hazard Characteristics |

|---|---|---|

| 2,2′-azodi(2-methylbutyronitrile) (AMBN) | 1 (Highest) | Can cause a sudden temperature increase in a short time during a runaway, even at low temperatures. nih.gov |

| This compound (CABN) | 2 (Intermediate) | Possesses significant thermal hazards, intermediate between AMBN and AIBA. nih.gov |

| 2,2′-azobis(2-methylpropionamide)dihydrochloride (AIBA) | 3 (Lowest) | Lower runaway reaction hazard compared to AMBN and CABN. nih.gov |

Advanced Spectroscopic and Analytical Characterization for 2 1 Cyano 1 Methylethyl Azocarboxamide Research

Differential Scanning Calorimetry (DSC) in Thermal Studies

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal decomposition characteristics of 2-(1-Cyano-1-methylethyl)azocarboxamide. nih.govresearchgate.net DSC experiments are performed at various heating rates to determine key thermodynamic parameters, including the exothermic peak temperature, the final temperature of the exotherm, and the heat of decomposition. researchgate.net

For instance, studies on similar azo compounds like 2,2′-azobis(2-methylpropionitrile) and 1,1′-azobis(cyclohexanecarbonitrile) have utilized DSC to acquire these crucial parameters. researchgate.net The data obtained from DSC analysis is instrumental in developing thermokinetic models that can predict the thermal behavior of the compound under different conditions. nih.gov

Interactive Data Table: Illustrative DSC Data for an Azo Compound

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (J/g) |

| 5 | 105.2 | 112.5 | 850.3 |

| 10 | 110.8 | 118.9 | 855.1 |

| 15 | 114.3 | 123.6 | 860.7 |

| 20 | 117.1 | 127.4 | 864.2 |

Note: This table contains representative data for illustrative purposes and may not reflect the exact values for this compound.

Accelerating Rate Calorimetry (ARC) for Adiabatic Conditions

While DSC provides valuable data under controlled heating rates, Accelerating Rate Calorimetry (ARC) is employed to study the thermal decomposition of this compound under adiabatic conditions, which more closely simulate a runaway reaction scenario. ARC experiments help in evaluating the thermal hazards by determining process safety parameters such as the time to maximum rate of decomposition. nih.gov This information is crucial for establishing inherent safety recommendations for processes like free-radical polymerization. nih.gov

Thermogravimetric Analysis (TGA) and Coupled Techniques

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When coupled with other analytical techniques, it provides a powerful tool for understanding the decomposition pathway of this compound.

By coupling TGA with Mass Spectrometry (MS), the gaseous products evolved during the thermal decomposition of this compound can be identified in real-time. nih.gov This technique, known as TG-MS, allows for the analysis of the principal volatile thermal decomposition and fragmentation products. nih.gov Studies have identified potential decomposition products of this compound to include N₂, CO, CO₂, CH₄N₂O, 2-aminoisobutyronitrile, and isobutyronitrile. researchgate.net

Interactive Data Table: Potential Decomposition Products Identified by TG-MS

| Mass-to-Charge Ratio (m/z) | Tentative Identification |

| 28 | N₂, CO |

| 44 | CO₂ |

| 68 | Isobutyronitrile |

| 76 | CH₄N₂O |

| 84 | 2-Aminoisobutyronitrile |

Note: This table is based on reported potential products and serves as an illustrative example.

Similar to TG-MS, Thermogravimetry-Fourier Transform Infrared Spectroscopy (TG-FTIR) is another coupled technique used for evolved gas analysis. mdpi.com As the sample is heated in the TGA, the evolved gases are passed through an infrared cell, and their FTIR spectra are recorded. This allows for the identification of functional groups present in the gaseous decomposition products. mdpi.com

Mass Spectrometry (MS) for Mechanistic Elucidation

Mass spectrometry is a critical tool for elucidating the fragmentation pathways and decomposition mechanisms of organic compounds. chemguide.co.uk

In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern provides a "fingerprint" of the molecule's structure. libretexts.org For this compound, analysis of the fragmentation pattern can help in understanding how the molecule breaks apart upon ionization, providing insights into its inherent structural stability and potential decomposition pathways. The cleavage of bonds adjacent to functional groups, such as the cyano and azocarboxamide groups, would be of particular interest in these studies. libretexts.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the characterization of synthetic polymers, including those synthesized using this compound as a radical initiator. This soft ionization method allows for the analysis of large, non-volatile, and thermally labile molecules like polymers with minimal fragmentation, providing detailed information about their molecular weight distribution and end-group structures.

In a typical MALDI-TOF MS experiment, the polymer sample is co-crystallized with a large excess of a matrix compound, which absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the polymer molecules into the gas phase as predominantly singly charged ions. These ions are then accelerated in an electric field and travel through a flight tube to a detector. The time it takes for an ion to reach the detector is proportional to the square root of its mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the individual polymer chains (oligomers).

The resulting MALDI-TOF mass spectrum consists of a series of peaks, where each peak corresponds to a specific oligomer, differing by the mass of a single monomer repeating unit. This high resolution enables the precise determination of several key polymer characteristics:

Molecular Weight Averages: From the distribution of oligomer peaks, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz) can be calculated.

Polydispersity Index (PDI): The PDI (Mw/Mn), a measure of the breadth of the molecular weight distribution, can be accurately determined for polymers with low polydispersity (typically <1.5).

End-Group Analysis: The masses of the end groups of the polymer chains can be identified. For polymers initiated with this compound, this allows for the confirmation of the initiator fragments at the chain ends.

Detailed Research Findings:

The initiator, this compound, upon thermal decomposition, is expected to generate 1-cyano-1-methylethyl radicals that initiate polymerization. The resulting polymer chains would have these initiator fragments as end groups.

Interactive Data Table: Hypothetical MALDI-TOF MS Data for Polystyrene Initiated with this compound

| Degree of Polymerization (n) | Calculated Mass (Da) | Observed m/z | Ionization Adduct | End Groups |

| 10 | 1218.67 | 1241.66 | Na+ | 1-cyano-1-methylethyl, H |

| 11 | 1322.82 | 1345.81 | Na+ | 1-cyano-1-methylethyl, H |

| 12 | 1426.97 | 1449.96 | Na+ | 1-cyano-1-methylethyl, H |

| 13 | 1531.12 | 1554.11 | Na+ | 1-cyano-1-methylethyl, H |

| 14 | 1635.27 | 1658.26 | Na+ | 1-cyano-1-methylethyl, H |

| 15 | 1739.42 | 1762.41 | Na+ | 1-cyano-1-methylethyl, H |

Note: The calculated mass is based on the mass of the initiator fragment (C4H6N), the mass of the repeating styrene monomer (C8H8), and the mass of a terminating hydrogen atom. The observed m/z includes the mass of a sodium ion (Na+) adduct, which is commonly used as a cationizing agent in MALDI-TOF MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound, and for gaining insights into the mechanisms of polymerization reactions it initiates. Both ¹H (proton) and ¹³C (carbon-13) NMR provide information about the chemical environment of the nuclei, allowing for the determination of the molecular structure and the identification of different species in a reaction mixture.

¹H NMR Spectroscopy:

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of each carbon signal is dependent on its hybridization and the electronegativity of the atoms attached to it.

Structural and Mechanistic Insights:

By analyzing the NMR spectra of this compound, its structure can be unequivocally confirmed. Furthermore, NMR can be used to study the kinetics and mechanism of its thermal decomposition, which leads to the formation of the initiating radicals. By monitoring the disappearance of the signals corresponding to the parent molecule and the appearance of new signals from the decomposition products over time, the rate of decomposition can be determined.

In polymerization reactions, NMR is used to characterize the resulting polymers. The signals from the polymer backbone and the end groups can be identified, confirming the incorporation of the initiator fragments into the polymer chains.

Detailed Research Findings:

While experimentally obtained NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the known ranges for similar functional groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton Type | Predicted Chemical Shift (ppm) | Carbon Type | Predicted Chemical Shift (ppm) |

| -CH₃ | ~1.5 | -CH₃ | ~25 |

| -NH₂ | ~7.0-8.0 (broad) | C-(CH₃)₂ | ~60 |

| -C≡N | ~120 | ||

| -C=O | ~170 |

Note: These predicted chemical shifts are estimates based on standard NMR correlation tables and may vary depending on the solvent and other experimental conditions. The broadness of the -NH₂ signal in the ¹H NMR spectrum is due to quadrupole broadening and chemical exchange.

Computational and Theoretical Investigations of 2 1 Cyano 1 Methylethyl Azocarboxamide

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the reactivity and decomposition mechanisms of energetic materials like CABN.

Detailed research has employed DFT calculations, often using software like Gaussian, to simulate the optimal thermal decomposition reaction path of CABN. researchgate.net These studies calculate the energies of the molecule, transition states, and products to map out the most likely pathways for decomposition. The calculations can reveal which chemical bonds are most likely to break first under thermal stress. For azo compounds, the initial decomposition step often involves the cleavage of one or both of the C-N bonds adjacent to the central azo (-N=N-) group, or the cleavage of the N=N bond itself. researchgate.net

DFT studies provide insights into the electronic properties that govern the molecule's stability. By calculating the distribution of electron density, researchers can identify regions of the molecule that are particularly electron-rich or electron-deficient, which correspond to sites susceptible to nucleophilic or electrophilic attack, respectively. For CABN, these calculations help explain how the cyano and carboxamide functional groups influence the stability and reactivity of the central azo linkage. The energy of the highest occupied molecular orbital (HOMO) is a key indicator of a molecule's ability to donate electrons, and a higher HOMO energy is often associated with increased reactivity. nih.gov

Key findings from DFT studies on azo compounds often include:

Bond Dissociation Energies (BDE): Calculations of the energy required to break specific bonds homolytically. The bond with the lowest BDE is typically the first to break during thermal decomposition.

Transition State Geometries and Energies: Identification of the high-energy intermediate structures that molecules must pass through during a reaction, which helps to determine the activation energy and reaction rates.

These theoretical findings are essential for building accurate kinetic models that can be used in larger-scale simulations of thermal hazards.

Molecular Dynamics (MD) Simulations of Thermal Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of CABN, MD simulations are used to model the compound's behavior over time at different temperatures, providing a dynamic picture of its thermal response and decomposition.

The fundamental principle of MD is to solve Newton's equations of motion for a system of interacting particles, where the forces between particles and their potential energies are defined by molecular mechanics force fields. researchgate.net By simulating the system at elevated temperatures, researchers can observe the processes that lead to decomposition at an atomic level. nih.govnih.gov These simulations can track the trajectories of individual atoms as the molecule heats up, vibrates, and eventually breaks apart.

Standard MD simulations use non-reactive force fields, meaning chemical bonds cannot break or form. To study decomposition, a more advanced technique known as Reactive Molecular Dynamics (MD) is required. This method employs reactive force fields, such as ReaxFF, which allow for the dynamic simulation of chemical reactions. dntb.gov.ua

In a reactive MD simulation of a system like CABN, a collection of molecules is heated computationally, and the simulation tracks the subsequent chemical transformations. This approach can reveal complex, multi-step reaction pathways, identify transient intermediate species, and predict the final decomposition products. For energetic materials, studies have shown that the initial decomposition steps often involve the cleavage of the weakest bonds, such as N-NO2 or O-NO2 bonds in nitro compounds. researchgate.net For an azo compound like CABN, the focus would be on the C-N and N=N bonds. The simulation can show how the initial radical species formed from bond scission interact with neighboring molecules, leading to a cascade of secondary reactions. dntb.gov.ua

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). This approach is particularly useful for studying chemical reactions in large, complex systems.

In a QM/MM simulation, the most chemically active part of the system—such as a single CABN molecule undergoing bond-breaking—is treated with a computationally expensive but highly accurate QM method (like DFT). nih.gov The surrounding environment, which might consist of many other solvent or CABN molecules, is treated with a much faster MM force field. nih.gov This dual approach allows for the accurate modeling of electronic changes during a reaction while still accounting for the influence of the surrounding environment on the reaction energetics. The QM/MM methodology provides a balance between computational cost and accuracy, making it a valuable tool for studying the decomposition of molecules in a condensed phase. nih.gov

Numerical Simulation of Thermal Hazard Scenarios and Process Safety Parameters

Thermokinetic-based numerical simulations are critical for translating molecular properties into practical safety information. These simulations use data from theoretical calculations (like DFT) and experimental thermal analysis (like Differential Scanning Calorimetry, DSC) to model the thermal behavior of CABN in bulk quantities and under various process conditions. csus.edunih.gov

These simulations can evaluate the thermal hazards of CABN under ideal adiabatic scenarios, where no heat is lost to the surroundings. nih.gov This represents a worst-case scenario for a runaway reaction. By solving heat balance equations, these models can predict key process safety parameters. tandfonline.com For instance, a study on low-temperature active azo initiators, including CABN, used simulation analysis to predict exothermic behavior and heat transfer in large quantities of the material, reducing the need for extensive and costly experiments. nih.govacs.org

The following table summarizes key process safety parameters that are often determined through these simulations for azo compounds.

| Parameter | Description | Significance |

| Time to Maximum Rate under Adiabatic Conditions (TMRad) | The time required for a self-heating reaction to reach its maximum rate under adiabatic conditions. nih.gov | A short TMRad indicates a rapidly accelerating reaction and a high potential for a thermal runaway. mdpi.com |

| Self-Accelerating Decomposition Temperature (SADT) | The lowest ambient temperature at which a substance in a specific packaging will undergo self-accelerating decomposition. | Crucial for establishing safe storage and transport temperatures to prevent thermal runaway. researchgate.net |

| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the substance if the entire heat of decomposition is absorbed by the material itself. nih.gov | Indicates the maximum temperature that could be reached during a runaway event, which relates to the severity of the potential explosion. |

| Induction Period | The time it takes for the decomposition reaction to begin accelerating significantly under specific temperature conditions. nih.gov | Provides a window of time for intervention before a reaction becomes uncontrollable. |

These simulations are vital for identifying hazardous scenarios in the industrial use of azo-initiators and for establishing inherent safety recommendations for processes like free-radical polymerization. csus.edunih.gov

Frontier Orbital and Energy Gap Analysis for Stability Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity and stability of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's kinetic stability.

Computational studies on CABN have utilized software such as Materials Studio to simulate the frontier orbitals and energy gaps. researchgate.net The core principle is that a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. chemicalforums.com This is because it takes more energy to excite an electron from the HOMO to the LUMO, which is often the initial step in a chemical reaction. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. researchgate.net

The analysis of CABN's frontier orbitals reveals how its electronic structure influences its thermal stability. For example, simulations have been used to determine how the presence of impurities affects the frontier orbitals and energy gap of CABN, showing that impurities can lead to a smaller gap and thus an increased risk of thermal decomposition. researchgate.net

| Orbital | Description | Implication for Stability |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It represents the ability to donate electrons. | A higher HOMO energy level suggests the molecule is more easily oxidized and generally more reactive. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It represents the ability to accept electrons. | A lower LUMO energy level indicates the molecule can more readily accept electrons, making it more reactive toward nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO). | A smaller gap corresponds to higher reactivity and lower kinetic stability, as less energy is required for electronic excitation. researchgate.net |

By calculating these values, researchers can quantitatively assess the intrinsic stability of CABN and compare it to other related azo compounds, providing a theoretical basis for understanding its thermal sensitivity.

Specialized Applications of 2 1 Cyano 1 Methylethyl Azocarboxamide in Chemical Disciplines

Advanced Polymer Synthesis beyond Basic Initiation

While its fundamental role is in initiating standard free-radical polymerization, the utility of azo initiators like 2-(1-Cyano-1-methylethyl)azocarboxamide extends to the creation of advanced polymers with tailored properties and functionalities. fujifilm.com Free-radical polymerization is a cornerstone technique for producing a wide array of polymers from vinyl monomers, proceeding through initiation, propagation, and termination steps. fujifilm.com The choice of initiator is critical as it can influence reaction kinetics and the final polymer structure.

A significant area of advanced polymer science is the development of photo-responsive polymers, particularly those containing azobenzene (B91143) moieties. spiedigitallibrary.org These materials are of great interest for applications in optical components, sensors, and smart materials due to the efficient and reversible photoisomerization of the azobenzene group, which allows for light-induced control over the polymer's macroscopic properties. spiedigitallibrary.org

One effective method to create these materials is through the free-radical polymerization of monomers that have an azobenzene group attached. spiedigitallibrary.orgresearchgate.net This approach covalently incorporates the photo-responsive unit as a side chain on the polymer backbone. spiedigitallibrary.org The process typically involves dissolving an azobenzene-containing monomer (such as an azo-based methacrylate) and a suitable comonomer with a free-radical initiator in a solvent, followed by heating to induce the decomposition of the initiator and begin the polymerization process. spiedigitallibrary.org Azo initiators are well-suited for these syntheses. researchgate.net While specific studies naming this compound for this exact purpose are not prevalent, its function as a free-radical initiator makes it a candidate for such polymerization reactions. Other controlled radical polymerization techniques, like Atom Transfer Radical Polymerization (ATRP), have also been successfully employed to synthesize well-defined azobenzene-containing polymers. acs.org

| Polymerization Method | Description | Key Features | Reference |

|---|---|---|---|

| Free-Radical Copolymerization | An azo-based monomer is copolymerized with other monomers (e.g., methyl methacrylate, styrene) using a free-radical initiator. | Versatile method to incorporate azobenzene units into various polymer backbones like poly(methacrylate) and poly(styrene). | spiedigitallibrary.org |

| Atom Transfer Radical Polymerization (ATRP) | A controlled/"living" polymerization technique used with an azobenzene-containing acrylate (B77674) monomer. | Allows for precise control over polymer molecular weight and architecture, leading to well-defined materials. | acs.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Used to create polymers where the azobenzene side chain is attached to a monomer like norbornene. | Can produce polymers with high energy density and long half-life periods for solar energy applications. | patsnap.com |

Biomedical Research Applications

The unique chemical properties of azo compounds have led to their investigation in biomedical fields, particularly where the controlled generation of reactive species is desired.

Photodynamic therapy (PDT) is a medical treatment that uses a combination of a photosensitizing agent and a specific type of light to create a reactive form of oxygen, known as Reactive Oxygen Species (ROS), to kill target cells. nih.gov The mechanism involves the photosensitizer absorbing light energy, which elevates it to an excited state. This energy is then transferred to molecular oxygen (O₂), converting it to highly reactive singlet oxygen (¹O₂) or other ROS, which are cytotoxic. nih.gov Various molecules, such as porphyrins and quinones, are known to function as photosensitizers. nih.gov

While the azobenzene component of some polymers is known for its photo-responsive isomerization, the role of simpler azo compounds like this compound specifically as photosensitizers for ROS generation in biomedical applications is not well-documented in scientific literature. The primary photochemical reaction of such initiators is bond cleavage to form carbon-centered radicals, rather than energy transfer to oxygen to form singlet oxygen.

Sonodynamic therapy (SDT) is an emerging cancer treatment modality that utilizes the synergistic effect of a chemical agent, known as a sonosensitizer, and low-intensity ultrasound. wikipedia.orgnih.gov The ultrasound energy is focused on a tumor, activating the sonosensitizer to produce cytotoxic ROS, leading to localized cell death. wikipedia.orggreenfieldchemical.com This technique offers the advantage of deep tissue penetration compared to light-based therapies. wikipedia.org

Research has identified certain water-soluble azo compounds as promising sonosensitizers. aip.org The proposed mechanism suggests that these compounds can be decomposed by ultrasound to generate radicals. aip.org These initial radicals can then react with oxygen to form peroxyl radicals, which are capable of initiating lipid peroxidation and damaging cellular components. aip.org This mechanism differs from many other sonosensitizers that are thought to generate singlet oxygen. nih.gov The ability of azo compounds like this compound to decompose into radicals upon energy input (typically heat) suggests their potential for analogous decomposition via ultrasonic energy. Integrating these sonosensitizers into delivery vehicles like microcapsules could enhance their efficacy and targeting to tumor tissues, representing a promising area for future research.

| Component | Role | Mechanism | Reference |

|---|---|---|---|

| Ultrasound | Energy Source | Provides focused, non-invasive energy with deep tissue penetration. Creates acoustic cavitation. | greenfieldchemical.com |

| Sonosensitizer | Chemical Agent | A compound that is activated by ultrasound to become cytotoxic. | nih.gov |

| Reactive Oxygen Species (ROS) | Cytotoxic Agent | Generated by the activated sonosensitizer; includes radicals (e.g., peroxyl radicals from azo compounds) that damage cellular structures. | greenfieldchemical.comaip.org |

Role as a Key Intermediate in Complex Organic Synthesis for Diverse Applications

Beyond its use as an initiator, the functional groups within this compound offer potential for its use as an intermediate in multi-step organic synthesis. The reactivity of the azocarboxamide moiety allows for transformations into other functional groups, providing pathways to more complex molecules.

The core reactivity lies in the N=N double bond and the carboxamide group. The azo group can undergo reductive cleavage. For instance, using reagents like a samarium/titanium tetrachloride system, the N=N bond in azo compounds can be broken and subsequently acylated in a one-pot reaction to form two amide molecules. nih.gov This transformation offers a synthetic route from an azo compound to substituted amides, which are fundamental structures in pharmaceuticals and materials.

Additionally, the carboxamide functional group itself is synthetically versatile. researchgate.net It can undergo various reactions, including hydrolysis back to a carboxylic acid, reduction to an amine, or rearrangement reactions. pressbooks.pub While the primary documented use of this compound is as a radical source, its inherent chemical structure provides the potential for it to serve as a building block for other compounds should synthetic needs require the specific functionalities it contains.

Future Research Directions for 2 1 Cyano 1 Methylethyl Azocarboxamide

Design and Synthesis of Novel Derivatives with Enhanced Properties

A primary direction for future research lies in the rational design and synthesis of novel derivatives of 2-(1-cyano-1-methylethyl)azocarboxamide to tailor its properties for specific applications. The existing structure offers multiple sites for chemical modification, including the cyano group, the carboxamide moiety, and the alkyl backbone.

Strategic modifications could be aimed at enhancing thermal stability, altering decomposition kinetics, improving solubility in various media, or introducing new functional groups for subsequent reactions. For instance, synthetic strategies analogous to Knoevenagel condensation, used for creating α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, could be adapted to introduce new functionalities. mdpi.com The development of environmentally conscious, "green" chemistry approaches, such as microwave-assisted and solvent-free reactions, will be crucial in synthesizing these new compounds sustainably. mdpi.com

Future work could focus on:

Modifying the Carboxamide Group: Introducing different alkyl or aryl substituents on the amide nitrogen could significantly impact the compound's solubility and its interaction with other molecules in a polymer matrix or reaction medium.

Transforming the Cyano Group: The nitrile functionality could be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, creating derivatives with drastically different chemical properties and potential for new types of reactivity.

Altering the Alkyl Structure: Replacing the methyl groups could fine-tune the steric hindrance around the radical-generating center, thereby controlling the rate of thermal decomposition and the initiation efficiency.

| Potential Derivative Class | Synthetic Strategy | Target Property Enhancement | Potential Application |

| N-Substituted Amide Derivatives | Acylation/Alkylation of a precursor amine | Improved solubility, controlled decomposition temperature | Specialized polymerization initiators, blowing agents |

| Carboxylic Acid Derivatives | Hydrolysis of the cyano group | Introduction of hydrophilicity, sites for salt formation | Water-soluble initiators, building blocks for polyesters |

| Amino Derivatives | Reduction of the cyano group | Sites for further functionalization (e.g., amidation) | Cross-linking agents, monomer synthesis |

| Fluorinated Alkyl Derivatives | Synthesis from fluorinated precursors | Increased thermal stability, altered electronic effects | High-performance polymers, materials for harsh environments |

Integration into Advanced Materials and Polymer Architectures

The ability of this compound to generate radicals upon decomposition makes it a candidate for creating advanced polymers. Research can move beyond its role as a simple initiator and explore its integration into complex macromolecular structures. The compound is already noted for its use in synthesizing azobenzene (B91143) side-chain polymers. numberanalytics.com

Future research will likely focus on incorporating this azo compound into more sophisticated polymer architectures, such as:

Block Copolymers: Using the azo group as a cleavable linker to synthesize block copolymers. The polymer chains can be grown from the radical species generated, and subsequent cleavage of the central azo linkage can yield well-defined polymer segments.

Star Polymers and Graft Copolymers: Derivatives of the compound could be designed to act as multifunctional initiators, leading to the formation of star-shaped polymers or for grafting polymer chains onto existing backbones.

Stimuli-Responsive Materials: The azo group is photo-responsive. Incorporating this moiety into polymer backbones or as side chains could lead to materials that change their properties (e.g., shape, solubility) upon exposure to light, a key feature for developing "smart" materials. rsc.org

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for precise control over polymer architecture, could be employed using initiators derived from this compound. researchgate.net